
(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone, commonly known as Naphyrone, is a synthetic cathinone that belongs to the family of designer drugs. It has been classified as a novel psychoactive substance (NPS) due to its psychostimulant effects, which are similar to those of amphetamines and cocaine. The chemical structure of Naphyrone is similar to that of other synthetic cathinones, such as mephedrone and methylone.
Scientific Research Applications
Synthesis and Biological Activity
A variety of piperazine derivatives, including compounds structurally related to “(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone”, have been synthesized and evaluated for their biological activities. These compounds demonstrate a broad spectrum of pharmacological properties, including anticancer, antituberculosis, and antimicrobial activities. For instance, certain derivatives have shown significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects. The synthesis approach typically involves reductive amination methods and characterization through elemental analysis and spectral studies, indicating a promising avenue for developing therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Fluorescent Logic Gates and Sensors
Compounds with piperazine units have been designed as solvent-polarity reconfigurable fluorescent logic gates, showcasing the potential for biochemical sensing applications. These compounds, including those with naphthalimide fluorophores linked to a piperazine receptor, can be reconfigured between different logical operations by altering solvent polarity, which could be useful in probing cellular microenvironments or protein interfaces (Gauci & Magri, 2022).
Antagonists and Receptor Binding
Another application involves the synthesis and evaluation of small molecule antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7), where derivatives exhibit potent antagonistic activity. These compounds have been identified through high-throughput screening and subsequent optimization, highlighting their potential in drug discovery for targeting specific receptor pathways (Romero et al., 2012).
Anticancer and Apoptotic Effects
Naphthyridine derivatives, which share structural motifs with the compound of interest, have been identified to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. Such dual-mode action suggests these compounds' potential as chemical substances for melanoma treatment, showcasing the diverse therapeutic strategies enabled by structural variations in chemical compounds (Kong et al., 2018).
Environmental Sensitivity and Imaging
Piperazine derivatives have also been developed as environment-sensitive fluorescent ligands for receptors like the human 5-HT1A receptor. These compounds exhibit high receptor affinity and fluorescence properties, making them suitable for visualizing receptor overexpression in cellular models through fluorescence microscopy, thus contributing to diagnostic and research methodologies in neuroscience and pharmacology (Lacivita et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with microbial cells and DNA gyrase , a type II topoisomerase found in bacteria and plants .
Mode of Action
The compound is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase . DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA gyrase can disrupt the normal functioning of the enzyme, leading to the inhibition of DNA replication and transcription . This can result in the death of microbial cells .
Result of Action
The compound’s action results in the disruption of microbial cells and the inhibition of DNA gyrase . This can lead to the death of the cells, providing a potential mechanism for its antimicrobial activity .
properties
IUPAC Name |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-22(18-8-3-6-16-5-1-2-7-17(16)18)24-10-12-25(13-11-24)23(27)20-15-19(20)21-9-4-14-28-21/h1-9,14,19-20H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMGXWNAOLRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

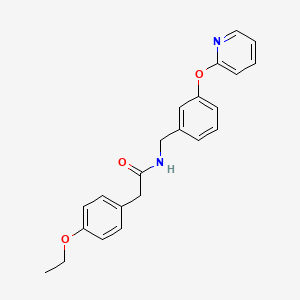
![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)
![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
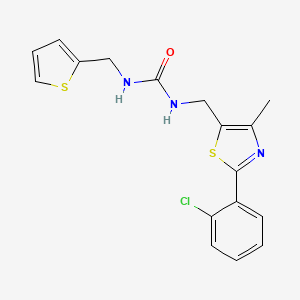
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)
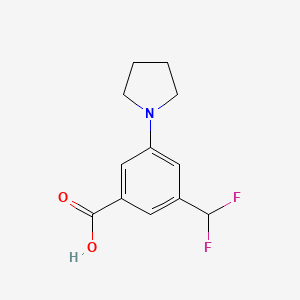
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
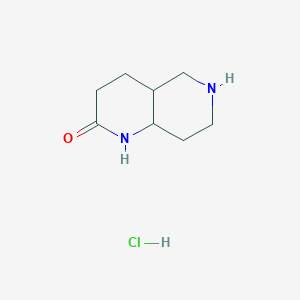
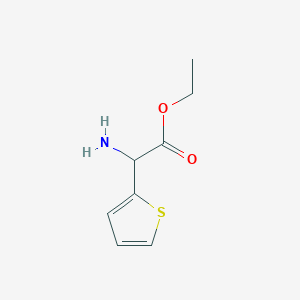
![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)
